![molecular formula C16H15BrN2O3 B14604087 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate CAS No. 58586-52-0](/img/structure/B14604087.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate typically involves a diazotization reaction followed by esterification. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This intermediate is then coupled with phenol to produce the azo compound. The final step involves the esterification of the azo compound with 3-bromopropanoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The bromine atom in the ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with enzymes that catalyze the reduction of the azo group, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyazobenzene: Similar in structure but lacks the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine: Contains a pyrazole ring instead of the ester group.
4-[(E)-(4-Methoxyphenyl)diazenyl]-1-naphthalenamine: Features a naphthalene ring instead of the ester group.
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate is unique due to the presence of both the azo group and the ester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
58586-52-0 |
|---|---|
Fórmula molecular |
C16H15BrN2O3 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl] 3-bromopropanoate |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-6-2-12(3-7-14)18-19-13-4-8-15(9-5-13)22-16(20)10-11-17/h2-9H,10-11H2,1H3 |
Clave InChI |
ZWHLDMFPQZKYAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
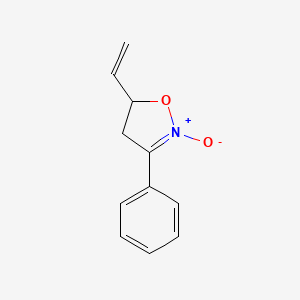
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

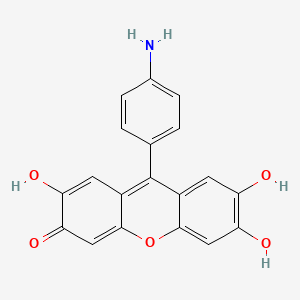
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

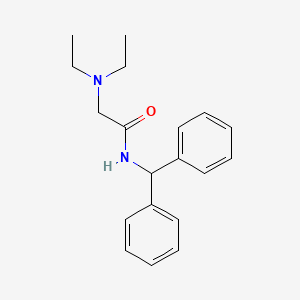
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
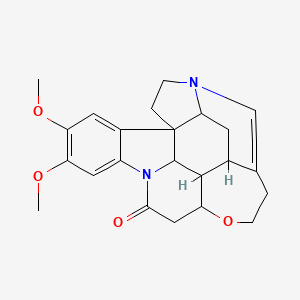

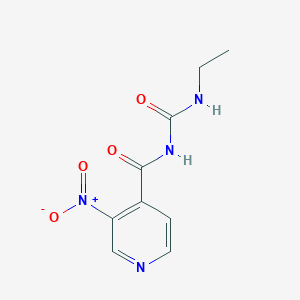
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)
![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)
